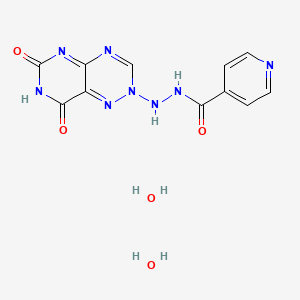

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyrimido-triazinyl group attached to an isonicotinic acid moiety. The presence of the dihydrate form indicates that the compound crystallizes with two molecules of water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate typically involves multi-step organic reactions. The starting materials often include isonicotinic acid and various hydrazine derivatives. The reaction conditions may involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Análisis De Reacciones Químicas

Types of Reactions

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce hydrazine-based compounds.

Aplicaciones Científicas De Investigación

Antitubercular Activity

The primary application of isonicotinic acid derivatives is in the treatment of tuberculosis (TB). The compound's structural features contribute to its efficacy against Mycobacterium tuberculosis.

- Mechanism of Action : Isonicotinic acid hydrazides are known to inhibit the InhA enzyme involved in mycolic acid synthesis in the bacterial cell wall. Studies have shown that certain derivatives exhibit potent antitubercular activity with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL .

- Case Studies : Research has demonstrated that specific hydrazides derived from isonicotinic acid show enhanced activity when halogen substitutions are introduced. For instance, a bromine substituent significantly increased the antitubercular activity compared to unsubstituted analogs .

Synthesis and Structural Modifications

The synthesis of isonicotinic acid hydrazide involves various methodologies that can influence its biological activity.

- Synthesis Techniques : A common method includes the reaction of isonicotinic acid with hydrazine under controlled conditions to yield hydrazides with improved solubility and bioavailability. The process often involves distillation techniques to purify the final product .

- Structural Insights : Modifications at specific positions on the hydrazide backbone can lead to significant changes in pharmacological properties. For example, variations in lipophilicity have been correlated with increased antimicrobial potency .

Additional Therapeutic Potential

Beyond its antitubercular applications, this compound may have broader implications in medicinal chemistry.

- Antioxidant Properties : Some studies suggest that derivatives of isonicotinic acid possess antioxidant capabilities, which could be beneficial in managing oxidative stress-related diseases .

- Potential in Cancer Therapy : Preliminary investigations indicate that isonicotinic acid derivatives may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Comparative Antitubercular Activity

| Compound | MIC (µg/mL) | Lipophilicity (LogP) | Observations |

|---|---|---|---|

| Isonicotinic Acid Hydrazide (Unsubstituted) | 25 | 3.5 | Moderate activity |

| Isonicotinic Acid Hydrazide (Chlorine Substituted) | 12.5 | 6.23 | Enhanced activity |

| Isonicotinic Acid Hydrazide (Bromine Substituted) | 6.25 | 6.13 | Remarkable increase in activity |

Mecanismo De Acción

The mechanism of action of isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Isonicotinic acid hydrazide

- Pyrimido-triazine derivatives

- Hydrazine-based compounds

Uniqueness

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate is unique due to its specific chemical structure, which combines the properties of isonicotinic acid and pyrimido-triazine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

Isonicotinic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate , is a hydrazone derivative that exhibits promising pharmacological properties. This article delves into its synthesis, biological activity, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of isonicotinic acid derivatives typically involves the condensation of isonicotinic acid with hydrazine or its derivatives. The specific compound can be synthesized through a multi-step process involving the reaction of isonicotinic acid esters with hydrazine hydrate under controlled conditions. The structural complexity of this compound arises from the incorporation of a tetrahydropyrimido moiety, which enhances its biological profile.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of isonicotinic acid derivatives. The synthesized compounds often exhibit significant activity against various bacterial strains:

- Antitubercular Activity : Many isonicotinic acid hydrazide derivatives show potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.1 to 12.5 µg/ml depending on structural modifications .

- Broad-Spectrum Antimicrobial Activity : Compounds derived from isonicotinic acid have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibit MIC values as low as 4 µg/ml against Staphylococcus epidermidis and comparable activity against Escherichia coli and Pseudomonas aeruginosa .

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| Compound 1 | 6.25 | Staphylococcus aureus |

| Compound 2 | 12.5 | E. coli |

| Compound 3 | 4 | S. epidermidis |

| Compound 4 | 0.22 | Pseudomonas aeruginosa |

Cytotoxicity and Cell Cycle Effects

In addition to antimicrobial properties, some derivatives have shown cytotoxic effects on cancer cell lines. For example, certain compounds induce apoptosis and arrest the cell cycle in the G0/G1 phase in HT-29 cells . The expression of genes involved in drug metabolism (NAT1, NAT2) was also notably increased in treated cells, suggesting potential interactions with metabolic pathways that could influence drug efficacy and safety profiles.

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A series of new isoniazid derivatives were synthesized and evaluated for their antitubercular activity against various strains of M. tuberculosis. The best-performing compounds exhibited MIC values significantly lower than standard treatments .

- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of these compounds on human cancer cell lines such as HT-29 and HCT-8. Notably, some compounds induced apoptosis while others did not exhibit significant toxicity despite blocking the cell cycle .

- Metabolic Pathway Interaction : Research has indicated that these compounds may enhance the acetylation ratio of isoniazid when co-administered with other agents in slow acetylators . This finding could have implications for personalized medicine approaches in treating tuberculosis.

Propiedades

Número CAS |

80761-64-4 |

|---|---|

Fórmula molecular |

C11H12N8O5 |

Peso molecular |

336.26 g/mol |

Nombre IUPAC |

N'-(6,8-dioxopyrimido[4,5-e][1,2,4]triazin-2-yl)pyridine-4-carbohydrazide;dihydrate |

InChI |

InChI=1S/C11H8N8O3.2H2O/c20-9(6-1-3-12-4-2-6)16-18-19-5-13-8-7(17-19)10(21)15-11(22)14-8;;/h1-5,18H,(H,16,20)(H,15,21,22);2*1H2 |

Clave InChI |

ZDBADGCAUVMTNB-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC=C1C(=O)NNN2C=NC3=NC(=O)NC(=O)C3=N2.O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.